4-(3-Chloro-phenyl)-5-methoxymethyl-2H-pyrazol-3-ylamine hydrochloride
Overview
Description
4-(3-Chloro-phenyl)-5-methoxymethyl-2H-pyrazol-3-ylamine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the chloro-phenyl and methoxymethyl groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 4-(3-Chloro-phenyl)-5-methoxymethyl-2H-pyrazol-3-ylamine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the chloro-phenyl group: This step involves the electrophilic aromatic substitution of the pyrazole ring with a chloro-phenyl halide in the presence of a suitable catalyst.
Methoxymethylation: The methoxymethyl group can be introduced through the reaction of the pyrazole derivative with methoxymethyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automation.
Chemical Reactions Analysis
4-(3-Chloro-phenyl)-5-methoxymethyl-2H-pyrazol-3-ylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro-phenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, leading to the formation of biaryl derivatives.
Common reagents and conditions used in these reactions include catalysts like palladium, bases like potassium carbonate, and solvents like dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(3-Chloro-phenyl)-5-methoxymethyl-2H-pyrazol-3-ylamine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. It may exhibit biological activities such as anti-inflammatory, anticancer, or antimicrobial properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Material Science: The compound can be used in the design and synthesis of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-phenyl)-5-methoxymethyl-2H-pyrazol-3-ylamine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The chloro-phenyl and methoxymethyl groups can enhance its binding affinity and specificity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to therapeutic effects.
Comparison with Similar Compounds
4-(3-Chloro-phenyl)-5-methoxymethyl-2H-pyrazol-3
Properties
IUPAC Name |
4-(3-chlorophenyl)-5-(methoxymethyl)-1H-pyrazol-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O.ClH/c1-16-6-9-10(11(13)15-14-9)7-3-2-4-8(12)5-7;/h2-5H,6H2,1H3,(H3,13,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFKUDFNQCIWAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C(=NN1)N)C2=CC(=CC=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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